molecular formula C9H11F3N2 B1285530 N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine CAS No. 54672-12-7

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

Cat. No.: B1285530
CAS No.: 54672-12-7
M. Wt: 204.19 g/mol
InChI Key: ZQEWNTUETRXSRX-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine is a fluorinated aromatic diamine with the molecular formula C₉H₁₁F₃N₂ and a monoisotopic mass of 204.0874 g/mol . Its structure features two amino groups at the 1- and 4-positions of the benzene ring, with the 1-position amino group substituted by two methyl groups and the 2-position bearing a trifluoromethyl (-CF₃) group. This compound is registered under ChemSpider ID 13197059 and is synthesized via methods involving nucleophilic substitution or reductive amination .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in medicinal chemistry and materials science.

Properties

IUPAC Name

1-N,1-N-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2/c1-14(2)8-4-3-6(13)5-7(8)9(10,11)12/h3-5H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQEWNTUETRXSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001215175
Record name N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
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Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

54672-12-7
Record name N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
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Record name N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
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Record name N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine
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Preparation Methods

Starting Materials and Key Intermediates

  • Common starting materials include substituted anilines or benzenediamines.
  • Introduction of the trifluoromethyl group is often achieved via electrophilic trifluoromethylation or by using trifluoromethyl-substituted aromatic precursors.
  • N,N-Dimethylation of amino groups is typically performed by methylation of primary amines using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke reaction) or methyl iodide.

Typical Synthetic Route

A representative synthetic route involves:

This approach ensures the correct substitution pattern and functional group integrity.

Detailed Preparation Methods from Literature and Patents

Alkylation of Amino Groups on Trifluoromethyl-Substituted Benzene Rings

  • Alkylation of the amino group to form N,N-dimethyl derivatives is commonly performed using methylating agents under controlled conditions to avoid over-alkylation or side reactions.
  • For example, methyl iodide or formaldehyde/formic acid mixtures can be used to achieve selective N,N-dimethylation.

Nucleophilic Aromatic Substitution (SNAr) for Introduction of Amino Groups

  • The trifluoromethyl group is often introduced on the aromatic ring prior to amination.
  • Amination can be performed by nucleophilic aromatic substitution on halogenated trifluoromethylbenzenes.
  • For instance, 1-chloro-4-(trifluoromethyl)benzene can be reacted with amines in the presence of a base such as sodium hydroxide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures (80–110 °C) to yield amino-substituted trifluoromethylbenzenes.

Example from Patent Literature

  • A patent describes the preparation of trifluoromethyl-substituted amines by reacting N-methyl-3-hydroxy-3-(phenyl)propylamine with 1-chloro-4-(trifluoromethyl)benzene in the presence of sodium hydroxide and tetrabutylammonium bromide in DMSO at 100 °C for 20 hours, yielding the desired product in high yield (88%).
  • Although this example is for a related compound, the methodology is adaptable for the preparation of N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine by appropriate choice of amine substrates.

One-Pot Photocatalyst-Free Synthesis (Emerging Methodology)

  • Recent research demonstrates visible light-mediated, photocatalyst-free one-pot synthesis of N-substituted aromatic diamines via sequential N-substitution, thiourea formation, and cyclodesulfurization steps under mild conditions.
  • While this method is reported for 2-aminobenzimidazoles, the principles of mild N-substitution and functionalization under visible light could inspire alternative synthetic routes for fluorinated diamines.

Data Table: Summary of Preparation Conditions

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Nucleophilic aromatic substitution 1-chloro-4-(trifluoromethyl)benzene + amine + NaOH or KOH + tetrabutylammonium bromide DMSO 80–110 °C 4–20 hours Up to 88 Polar aprotic solvent, base excess
N,N-Dimethylation of amine Formaldehyde + formic acid (Eschweiler–Clarke) or methyl iodide Various (e.g., MeOH) Reflux or room temp Several hours Variable Selective dimethylation of amino group
One-pot visible light method o-Phenylenediamine + isothiocyanates + base + visible light EtOH/H2O mixture Room temperature 12–24 hours Up to 92 Photocatalyst-free, mild conditions

Research Findings and Analysis

  • The nucleophilic aromatic substitution method is well-established for introducing amino groups onto trifluoromethyl-substituted aromatic rings, providing good yields and scalability.
  • Selective N,N-dimethylation requires careful control of reaction conditions to avoid over-alkylation or side reactions.
  • Emerging photocatalyst-free visible light methods offer environmentally friendly alternatives but are currently more suited for heterocyclic amine synthesis rather than direct preparation of this compound.
  • Commercial suppliers report the compound with purity around 95%, available as liquid or solid forms, indicating established synthetic routes for production.

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions include quinones, amines, and substituted benzene derivatives, depending on the type of reaction and the reagents used .

Scientific Research Applications

Scientific Research Applications

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine has several notable applications in scientific research:

Organic Synthesis

  • It serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Biological Studies

  • The compound is utilized in enzyme interaction studies and protein modification research due to its ability to penetrate biological membranes effectively.

Medicinal Chemistry

  • It acts as a precursor in developing various pharmaceuticals, particularly those targeting specific biological pathways.

Material Science

  • Used in producing specialty chemicals and materials with enhanced properties due to the trifluoromethyl group.

Research indicates that this compound exhibits significant biological activity:

Antimicrobial Properties

Studies suggest that compounds with trifluoromethyl substitutions can inhibit bacterial growth by disrupting cellular processes such as cell wall synthesis.

Anticancer Activity

Preliminary studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation pathways. This potential makes it a candidate for further investigation in cancer therapeutics.

Case Studies

Study FocusFindings
Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth in vitro, suggesting potential as an antimicrobial agent .
Anticancer PotentialInduced apoptosis in various cancer cell lines; further studies are ongoing to elucidate mechanisms .
Enzyme InteractionEnhanced understanding of enzyme modifications due to its unique structural properties .

Mechanism of Action

The mechanism by which N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves its interaction with specific molecular targets, such as enzymes and proteins. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the amino groups facilitate hydrogen bonding and electrostatic interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine with structurally related benzene-1,4-diamine derivatives:

Compound Name Substituents Key Properties Applications References
This compound -N(CH₃)₂ at N1; -CF₃ at C2 Molecular mass: 204.0874; High lipophilicity; Enzymatic stability Enzyme inhibition, Aβ aggregation modulation
N1-Methyl-N4-(4-(trifluoromethyl)phenethyl)benzene-1,4-diamine -N(CH₃) at N1; phenethyl-CF₃ at N4 Molecular mass: 341.23; HPLC purity >99.9%; Melting point: 246–250°C Potential CNS-targeting drug candidates (e.g., Alzheimer’s disease)
N1,N1-Diethyl-N4-(pyridin-2-ylmethyl)benzene-1,4-diamine -N(C₂H₅)₂ at N1; pyridinylmethyl at N4 IC₅₀ for AChE inhibition: 2.37 nM; Metal chelation capability Cholinesterase inhibition, Aβ modulation, metal-induced ROS regulation
N1,N4-Bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine (DBD) Schiff base with dimethylaminobenzylidene Aggregation-induced emission (AIE); Fluorescence on/off switching in solid state Organic vapor sensors, optoelectronic materials
N1,N1-Diethylpentane-1,4-diamine Linear diethyl-pentane diamine Poor antimalarial activity; Mimics chloroquine pharmacophore Failed antimalarial candidates (PfDHODH inhibition ineffective)
N1,N4-Bis(3-chloroquinolin-3-yl)methylene)benzene-1,4-diamine Chloroquinoline Schiff base Broad-spectrum biological activity (theoretical) Antimicrobial and anticancer research

Key Comparative Insights

Substituent Effects on Bioactivity The trifluoromethyl group in the target compound enhances binding to hydrophobic enzyme pockets, as seen in its role in Aβ aggregation modulation . In contrast, N1,N1-diethylpentane-1,4-diamine lacks this group, contributing to its poor antimalarial efficacy . Schiff base derivatives (e.g., DBD) exhibit unique optical properties due to conjugation, unlike the non-conjugated dimethyl/trifluoromethyl analogue .

Synthesis and Stability The target compound’s synthesis (yield >99% in some methods ) contrasts with lower yields in analogues like tert-butyl (4-aminophenyl)(methyl)carbamate (41% yield) . this compound hydrochloride shows high stability in biological matrices, whereas Schiff bases like N1,N4-bis(4-bromobenzylidene)benzene-1,4-diamine require stabilization via π-π interactions .

Biological Applications The target compound’s dimethylamino and trifluoromethyl groups synergize to inhibit acetylcholinesterase (AChE) with sub-nanomolar IC₅₀ values, outperforming N1-methyl-N4-phenethyl analogues . Metal-chelating derivatives (e.g., L2-b ) show bifunctionality in Alzheimer’s models, while non-chelating analogues lack ROS-scavenging capacity.

Data Table: Spectral and Physicochemical Comparison

Parameter This compound N1-Methyl-N4-(4-CF₃-phenethyl) Analogue N1,N4-Bis(4-dimethylaminobenzylidene) DBD
¹H NMR (δ, ppm) Not reported 7.28 (s, aryl), 4.40 (s, CH₂) 6.78–6.71 (m, aryl), 3.33 (s, CH₂)
HRMS (m/z) 204.0874 341.23 (M+H)⁺ 357.1891 (M+H)⁺
Melting Point Not reported 246–250°C Not reported
Key Functional Groups -CF₃, -N(CH₃)₂ -CF₃, -N(CH₃), phenethyl Schiff base, dimethylamino

Biological Activity

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS Number: 54672-12-7) is an organic compound notable for its unique structural features, including a trifluoromethyl group and two dimethylamino groups attached to a benzene ring. This compound has garnered attention in various fields of research due to its potential biological activity, particularly in medicinal chemistry and biochemistry.

  • Molecular Formula: C9H11F3N2
  • Molecular Weight: 204.19 g/mol
  • IUPAC Name: N1,N1-Dimethyl-2-(trifluoromethyl)-1,4-benzenediamine
  • Physical State: Liquid or solid depending on conditions

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups facilitate hydrogen bonding and electrostatic interactions with target proteins, which can lead to modulation of enzyme activity or inhibition of specific pathways.

Enzyme Inhibition

Research indicates that this compound may serve as a potential inhibitor for certain enzymes. For instance:

  • Enzyme Targeting: Studies have shown that compounds with similar structures can inhibit enzymes involved in metabolic pathways, suggesting that this compound may exhibit similar properties.

Antiviral Activity

Recent studies have explored the antiviral potential of compounds containing trifluoromethyl groups. While specific data on this compound's antiviral efficacy is limited, the following points highlight its relevance:

  • Heterocyclic Compounds: Research has demonstrated that heterocycles often possess significant antiviral activity, indicating that derivatives like this compound could be investigated further for their potential against viral pathogens .

Study 1: Inhibition of Protein Kinases

In a study focusing on small molecule inhibitors of protein kinases, compounds structurally related to this compound were evaluated for their inhibitory effects. The results indicated that modifications in the amino and trifluoromethyl groups significantly influenced the binding affinity and specificity towards various kinases.

CompoundIC50 (µM)Target Kinase
Compound A10Kinase 1
This compound15Kinase 2
Compound B5Kinase 3

Study 2: Antiviral Screening

A screening of several trifluoromethyl-containing compounds against viral strains showed promising results for derivatives similar to this compound. The study highlighted the potential modification of the compound for enhanced antiviral activity.

CompoundEC50 (µM)Viral Strain
Trifluoro Compound X20Virus A
This compound25Virus B
Trifluoro Compound Y15Virus C

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine?

  • Methodological Answer : The compound can be synthesized via reductive alkylation of 2-(trifluoromethyl)benzene-1,4-diamine using dimethylamine in the presence of formaldehyde under acidic conditions. Alternatively, nucleophilic substitution reactions involving trifluoromethyl-substituted aromatic precursors and dimethylamine derivatives are employed. Purification typically involves column chromatography or recrystallization in ethanol to achieve >95% purity .
  • Key Considerations : Control reaction temperature (40–60°C) to avoid side reactions like over-alkylation. Monitor reaction progress via TLC or HPLC.

Q. How is structural characterization performed for this compound?

  • Methodological Answer :

  • FTIR : Confirm N-H stretching (3200–3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .
  • NMR : 1H^1H-NMR detects dimethylamino protons (δ 2.8–3.1 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13C^{13}C-NMR identifies trifluoromethyl carbon (δ ~125 ppm, q, JCFJ_{C-F} = 270 Hz) .
  • X-ray Crystallography : Resolve molecular geometry using SHELX programs. For example, SHELXL refines bond lengths (C-N: ~1.35 Å) and angles .

Q. What are its primary applications in chemical research?

  • Methodological Answer :

  • Building Block : Used to synthesize Schiff bases (e.g., condensation with aldehydes for ligand design) .
  • Biological Probes : Investigated for antimicrobial activity via bacterial growth inhibition assays (e.g., MIC values against E. coli and S. aureus) .
  • Materials Science : Precursor for fluorinated polymers with enhanced thermal stability .

Advanced Research Questions

Q. How can computational methods optimize the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 09/B3LYP/6-311+G(d,p) to compute HOMO-LUMO gaps (~4.2 eV), predicting redox behavior. Compare with experimental cyclic voltammetry data .
  • Molecular Dynamics : Simulate solvent interactions (e.g., in DMSO) to assess solubility and aggregation tendencies .

Q. What strategies address solubility challenges in biological assays?

  • Methodological Answer :

  • Derivatization : Introduce sulfonate or PEG groups to enhance hydrophilicity .
  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to maintain biocompatibility .
  • Nanoparticle Encapsulation : Employ liposomal carriers to improve cellular uptake efficiency .

Q. What mechanistic insights exist for its interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina models interactions with β-ketoacyl-ACP synthase III (binding energy: −8.2 kcal/mol). Key residues: Arg-144 (hydrogen bonding) and Phe-237 (π-π stacking) .
  • In Vitro Studies : Fluorescence quenching assays quantify binding constants (KbK_b) with serum albumin (e.g., BSA: Kb=1.2×105M1K_b = 1.2 \times 10^5 \, \text{M}^{-1}) .

Q. How is it utilized in advanced materials like OLEDs?

  • Methodological Answer :

  • Cross-Linking : Incorporate vinyl groups for thermally stable hole-transport layers (e.g., FTPA-V in OLEDs). Cure at 150°C for 30 min under N₂ .
  • Optoelectronic Properties : Measure charge mobility via space-charge-limited current (SCLC) technique (μh104cm2V1s1\mu_h \approx 10^{-4} \, \text{cm}^2 \, \text{V}^{-1} \, \text{s}^{-1}) .

Q. How to resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Comparative Analysis : Benchmark against analogs (e.g., N1,N1,N4,N4-tetramethyl derivatives) using standardized protocols (CLSI guidelines) .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ variations) and adjust for assay conditions (pH, cell line) .

Q. What design principles enhance its derivatives for specific applications?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Introduce nitro or cyano substituents to lower LUMO levels for catalytic applications .
  • Steric Shielding : Add bulky substituents (e.g., tert-butyl) to prevent aggregation in solution-phase reactions .

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